molecular formula C9H12ClNO2S B1405983 5-Chloro-2-(propane-2-sulfonyl)aniline CAS No. 1097920-98-3

5-Chloro-2-(propane-2-sulfonyl)aniline

Cat. No. B1405983
M. Wt: 233.72 g/mol
InChI Key: IJVKIBRQAGUGEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(propane-2-sulfonyl)aniline consists of 34 atoms: 16 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom .


Physical And Chemical Properties Analysis

5-Chloro-2-(propane-2-sulfonyl)aniline has a molecular weight of 201.72 . It is a liquid at room temperature .

Scientific Research Applications

Nanocomposite Synthesis and Characterization

Research has shown that compounds similar to 5-Chloro-2-(propane-2-sulfonyl)aniline, such as Poly(N-propane sulfonic acid aniline) (PSPAN), can be intercalated into the lamellas of V2O5 xerogel. This creates PSPAN/V2O5 nanocomposites characterized by increased electrical conductivity, which could be useful in various applications including electronics (Zhao et al., 2007). Similar research also developed nanocomposites of V2O5 and PSPAN, showing potential for use in Li secondary battery cathodes due to their unique properties (Huguenin et al., 2000).

Polymerization Studies

Studies have explored the polymerization of aniline sulfonic acid derivatives, including 3-aniline-1-propane sulfonic acid, into the interlamellar space of layered double hydroxides. This research is significant for understanding the interactions and potential applications in materials science (Moujahid et al., 2005).

Organic Synthesis and Chemical Reactions

There's considerable interest in the synthesis and reactions of compounds containing sulfonyl groups. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, involving the insertion of sulfur dioxide, demonstrates the diverse reactivity of sulfonyl-containing compounds (Liu et al., 2017). Similarly, the study of 2,6-Bis(arylsulfonyl)anilines revealed their potential as fluorescent scaffolds in material sciences due to their intramolecular hydrogen bonds (Beppu et al., 2014).

Electrochemical Studies

In electrochemistry, studies have been conducted on the C-H bond sulfonylation of anilines under metal-free conditions, highlighting the importance of sulfonyl groups in creating new compounds with potential applications in this field (Zhou et al., 2018).

Membrane Technology

The modification of polysulfone with 1,3-propane sultone and subsequent incorporation into hybrid membranes for anion-exchange membrane fuel cells has been researched. This indicates potential applications in energy and environmental technology (Yi et al., 2015).

Safety And Hazards

The safety information for 5-Chloro-2-(propane-2-sulfonyl)aniline indicates that it is dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-2-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVKIBRQAGUGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(propane-2-sulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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